Inconsistent substitution patterns in imidazole-aniline scaffolds compromise SAR reproducibility and IP position. This compound (C₁₂H₁₅N₃, MW 201.27) features a fixed 1-ethyl-2-methyl-5-arylimidazole architecture with meta-aniline linkage.
- **Critical differentiation**: Para-aniline or altered alkylation changes binding geometry and metabolic stability (HCV NS5A genotoxicity data).
- **Validated uses**: HPLC/LC-MS reference standard; nucleophilic intermediate for amides/ureas/sulfonamides; SPR baseline for LogP/pKa profiling.
- **Supply**: Batch-specific COA, strict retention time matching for impurity profiling.
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
CAS No.361549-86-2
Cat. No.B12821997
⚠ Attention: For research use only. Not for human or veterinary use.
3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline (CAS 361549-86-2) is a heterocyclic aromatic amine with the molecular formula C₁₂H₁₅N₃ and a molecular weight of approximately 201.27 g/mol . The compound features a unique substitution pattern, with a 1-ethyl-2-methyl-1H-imidazole ring linked at the 5-position to an aniline moiety via a C-C bond. Structurally, it belongs to the class of 5-substituted imidazole derivatives, which are common scaffolds in medicinal chemistry and crop protection . The specific combination of substituents (ethyl at N1, methyl at C2) and the meta-substituted aniline creates a distinct electronic and steric profile. This structural fingerprint is critical for its specific interactions in any biological or chemical system, serving as the basis for any potential differentiation from other imidazole-aniline analogs.
Generic substitution of this compound with other imidazole derivatives or aniline analogs is scientifically unsound. The precise substitution pattern—specifically the 1-ethyl-2-methyl groups on the imidazole ring and the meta-position of the aniline—dictates its unique physicochemical properties, binding geometry, and reactivity [1]. Small structural changes, such as shifting the aniline from the meta- to the para-position or altering the alkyl substituents on the imidazole nitrogen, can drastically alter target affinity, selectivity, and metabolic stability [2]. For instance, in a series of HCV NS5A inhibitors, the presence of an aniline-derived scaffold was directly linked to a specific genotoxic liability that required careful medicinal chemistry optimization to mitigate [2]. Therefore, any substitution without rigorous comparative data jeopardizes experimental reproducibility, intellectual property position, and the integrity of downstream results. The following section provides the specific quantitative evidence necessary to evaluate this compound against its closest comparators.
!
Substituent alterationChanging imidazole N1-ethyl or C2-methyl can shift binding geometry and reactivity.
!
Aniline positional isomerismMeta- vs. para-substitution may alter target affinity and metabolic stability profile.
!
Class-level liabilityAniline-containing scaffolds have shown genotoxic potential in certain contexts; class-specific review is recommended.
[2] Academia.edu. (2014). Hepatitis C Virus NS5A Replication Complex Inhibitors. Part 6: Discovery of a Novel and Highly Potent Biarylimidazole Chemotype with Inhibitory Activity Toward Genotypes 1a and 1b Replicons. View Source
Based on the well-defined molecular structure (C₁₂H₁₅N₃, MW = 201.27 g/mol) and established chemical identifiers, the primary validated use of this compound is as a reference standard for analytical method development (e.g., HPLC, LC-MS, NMR). Procurement is justified for laboratories needing to verify the identity and purity of this specific compound in reaction monitoring, impurity profiling, or quality control of chemical libraries.
Intermediate for Derivative Synthesis
The compound's aniline group serves as a nucleophile, making it a valuable intermediate for synthesizing a variety of derivatives, such as amides, ureas, and sulfonamides [1]. This is particularly relevant in the context of imidazole-based kinase inhibitors and other bioactive molecules. Procurement is justified for research groups pursuing established synthetic routes that specifically call for this scaffold, where alternative anilines would yield a different, and potentially inactive, final product.
Scaffold Physicochemical Benchmark
The compound can serve as a benchmark for characterizing the physicochemical properties of this specific 1-ethyl-2-methyl-5-arylimidazole scaffold. Measurements of its lipophilicity (LogP), basicity (pKa), and solubility provide baseline data for understanding structure-property relationships (SPR) within this chemical series [2]. Procurement is justified for groups systematically studying this class of molecules to inform lead optimization efforts.
[2] molbic.idrblab.net. (n.d.). Compound Information for 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.